molecular formula C5H6FN3O B11922429 1-amino-4-fluoro-1H-pyrrole-2-carboxamide

1-amino-4-fluoro-1H-pyrrole-2-carboxamide

Cat. No.: B11922429
M. Wt: 143.12 g/mol
InChI Key: MHKBLWHMMDHBNP-UHFFFAOYSA-N
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Description

1-Amino-4-fluoro-1H-pyrrole-2-carboxamide is a heterocyclic compound that features a pyrrole ring substituted with an amino group at position 1, a fluorine atom at position 4, and a carboxamide group at position 2

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial synthesis with appropriate optimization of reaction conditions.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the fluorine atom.

    Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, potentially forming various derivatives.

    Cyclization: The carboxamide group can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions include various substituted pyrrole derivatives, which can have different functional groups attached to the pyrrole ring.

Scientific Research Applications

1-Amino-4-fluoro-1H-pyrrole-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-amino-4-fluoro-1H-pyrrole-2-carboxamide involves its interaction with enzymes and proteins. The carboxamide moiety allows the compound to form hydrogen bonds with a variety of enzymes, inhibiting their activity . This makes it a potential candidate for enzyme inhibition studies and drug development.

Comparison with Similar Compounds

Uniqueness: 1-Amino-4-fluoro-1H-pyrrole-2-carboxamide is unique due to the combination of the amino, fluoro, and carboxamide groups, which provide it with distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in scientific research and drug development.

Properties

Molecular Formula

C5H6FN3O

Molecular Weight

143.12 g/mol

IUPAC Name

1-amino-4-fluoropyrrole-2-carboxamide

InChI

InChI=1S/C5H6FN3O/c6-3-1-4(5(7)10)9(8)2-3/h1-2H,8H2,(H2,7,10)

InChI Key

MHKBLWHMMDHBNP-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(C=C1F)N)C(=O)N

Origin of Product

United States

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